molecular formula C20H23BN4O2 B2597318 N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine CAS No. 1417301-02-0

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine

Cat. No.: B2597318
CAS No.: 1417301-02-0
M. Wt: 362.24
InChI Key: AJKDIZPMTFSHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline derivative features a 6-position boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions for further functionalization . This compound is designed for applications in medicinal chemistry, particularly as a kinase inhibitor precursor or a bifunctional linker in PROTACs .

Properties

IUPAC Name

N-methyl-2-pyridin-3-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN4O2/c1-19(2)20(3,4)27-21(26-19)14-8-9-16-15(11-14)18(22-5)25-17(24-16)13-7-6-10-23-12-13/h6-12H,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKDIZPMTFSHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N=C3NC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a quinazoline core substituted with a pyridine ring and a dioxaborolane moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that various quinazoline derivatives possess marked activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans). The agar diffusion assay revealed that certain synthesized compounds had moderate to strong activity against these pathogens, suggesting that the quinazoline framework can be optimized for enhanced antimicrobial efficacy .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
3StrongModerateModerate
11ModerateStrongModerate
17StrongModerateStrong

Anticancer Activity

Quinazoline derivatives have been investigated for their anticancer properties as well. Compounds similar to this compound have shown promise as inhibitors of various cancer cell lines. For example, studies indicate that certain modifications in the quinazoline structure can enhance selectivity and potency against cancer cells by targeting specific pathways involved in tumor growth .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Case Studies

  • Antimicrobial Screening : A study involving the synthesis of various quinazoline derivatives demonstrated their effectiveness against E. coli and S. aureus. The results indicated that modifications in the molecular structure could significantly influence antimicrobial potency.
  • Anticancer Research : A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that certain substitutions could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Studies have shown that compounds similar to N-methyl-2-(pyridin-3-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline-pyrimidine hybrids have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, demonstrating promising results .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHeLa1.5
Compound BMCF70.9
N-methyl...A5490.7

Protein Kinase Inhibition

The planar structure of pyrido[3,4-g]quinazoline derivatives has been linked to their effectiveness as protein kinase inhibitors. These compounds have shown inhibitory activity against various kinases involved in cancer progression and cell signaling pathways . The design of new derivatives based on this scaffold aims to enhance potency and selectivity towards specific kinases.

Potential Therapeutic Applications

Given its biological profile, this compound could serve as a lead compound for further development in several therapeutic areas:

Cancer Therapy

The ability of this compound to inhibit key protein kinases suggests its potential use in targeted cancer therapies. By selectively inhibiting pathways that are upregulated in cancer cells, it may offer a more effective treatment option with fewer side effects compared to traditional chemotherapeutics.

Neurological Disorders

Research into quinazoline derivatives has also indicated potential neuroprotective effects. The modulation of certain signaling pathways could be beneficial in treating neurodegenerative diseases where kinase activity plays a critical role.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

  • N-(4-Methoxybenzyl) derivatives (e.g., compound 7a in ):

    • Higher molecular weight and lipophilicity due to the 4-methoxybenzyl group.
    • Reduced metabolic stability compared to N-methyl due to susceptibility to oxidative cleavage .
    • Yield: 66.6% (vs. typical 70–85% for N-methyl analogues).
  • N-Ethyl-N-phenyl derivatives (e.g., compound 7o in ):

    • Bulky substituents may hinder target binding but improve solubility.
    • ESI-MS: m/z 342.1 [M + H]+, similar to the target compound’s expected mass .
  • N-Methyl-N-(p-tolyl) derivatives (e.g., compound 7n in ):

    • Combines moderate steric bulk with electron-donating methyl groups.
    • Pale yellow solid with 79.8% yield, suggesting efficient synthesis .

Substituent Variations at the 2-Position

  • Pyridin-3-yl vs. Imidazo[1,2-a]pyridine derivatives (e.g., compound 10a in ) exhibit extended conjugation, enhancing fluorescence properties for imaging applications .

Boronic Ester Modifications

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine ():

    • Lacks the 2-position pyridinyl and 4-position N-methyl groups.
    • Retains boronic ester reactivity but reduced cellular permeability due to the free amine .
    • Suppliers: 3+ (), indicating commercial availability for further derivatization .

Physicochemical Properties

Compound ESI-MS ([M + H]+) Solubility (LogP) Melting Point
Target compound ~356.2 (calc.) ~2.8 (estimated) Not reported
7o (N-Ethyl-N-phenyl) 342.1 ~3.1 Yellow solid
7g (N-(2-Methylbenzyl)) 342.1 ~2.9 Off-white

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.